N-[2-(2-bromo-4-methylphenoxy)ethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-(2-bromo-4-methylphenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that features a brominated phenoxy group, an ethyl linkage, and a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-4-methylphenoxy)ethyl]butan-1-amine typically involves a multi-step process:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenol.
Ether Formation: The brominated phenol is then reacted with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate to form N-[2-(2-bromo-4-methylphenoxy)ethyl]amine.
Amine Alkylation: The intermediate is further reacted with butyl bromide under basic conditions to yield N-[2-(2-bromo-4-methylphenoxy)ethyl]butan-1-amine.
Salt Formation: Finally, the amine is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromo-4-methylphenoxy)ethyl]butan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the brominated phenoxy group to a phenol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium thiolate or primary amines in an aprotic solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Phenol derivatives.
Substitution: Thiol or amine-substituted phenoxy compounds.
Scientific Research Applications
N-[2-(2-bromo-4-methylphenoxy)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(2-bromo-4-methylphenoxy)ethyl]butan-1-amine exerts its effects involves its interaction with specific molecular targets. The brominated phenoxy group can engage in halogen bonding, while the amine moiety can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
N-[2-(2-fluoro-4-methylphenoxy)ethyl]butan-1-amine: Contains a fluorine atom instead of bromine.
N-[2-(2-iodo-4-methylphenoxy)ethyl]butan-1-amine: Features an iodine atom instead of bromine.
Uniqueness
N-[2-(2-bromo-4-methylphenoxy)ethyl]butan-1-amine is unique due to the presence of the bromine atom, which can engage in specific interactions not possible with chlorine, fluorine, or iodine. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2-bromo-4-methylphenoxy)ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO.C2H2O4/c1-3-4-7-15-8-9-16-13-6-5-11(2)10-12(13)14;3-1(4)2(5)6/h5-6,10,15H,3-4,7-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJNJBHEPOZJOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1)C)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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